NNC 05-2090 hydrochloride

Description

Properties

IUPAC Name |

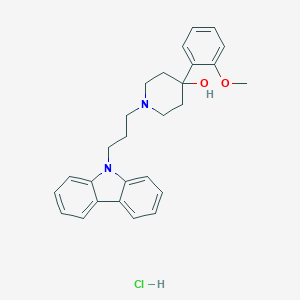

1-(3-carbazol-9-ylpropyl)-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O2.ClH/c1-31-26-14-7-4-11-23(26)27(30)15-19-28(20-16-27)17-8-18-29-24-12-5-2-9-21(24)22-10-3-6-13-25(22)29;/h2-7,9-14,30H,8,15-20H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFXPKKFSNMGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596210 | |

| Record name | 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)piperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184845-43-0 | |

| Record name | 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)piperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NNC 05-2090 hydrochloride BGT-1 selectivity

An In-depth Technical Guide on the BGT-1 Selectivity of NNC 05-2090 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a derivative of nipecotic acid and a known inhibitor of γ-aminobutyric acid (GABA) uptake.[1] It is distinguished from other GABA uptake inhibitors, such as tiagabine, by its moderate selectivity for the Betaine/GABA Transporter 1 (BGT-1), also known as mouse GABA transporter type 2 (mGAT2).[2][3][4] While tiagabine is a highly selective and potent inhibitor of the GABA Transporter 1 (GAT-1), NNC 05-2090 exhibits a different pharmacological profile, with its primary action at BGT-1 and additional effects on other GABA transporters and monoamine systems.[1][3] This document provides a comprehensive overview of the BGT-1 selectivity of NNC 05-2090, presenting quantitative data, detailed experimental methodologies, and a visual representation of its transporter interaction profile. Its demonstrated anticonvulsant properties in animal models suggest that inhibition of non-GAT-1 transporters is a viable strategy for seizure control.[1][5]

Quantitative Pharmacology and Selectivity Profile

This compound has been characterized across various transporter subtypes using radioligand uptake and binding assays. The data consistently demonstrates a preferential, albeit moderate, inhibitory activity towards BGT-1 compared to the other GABA transporters (GAT-1, GAT-2, and GAT-3).

GABA Transporter Inhibition

The inhibitory potency of NNC 05-2090 is typically reported as either the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The compound is a potent inhibitor of mGAT2 (BGT-1) with a Kᵢ value of 1.4 µM, showing at least 10-fold selectivity over mGAT1, mGAT3, and mGAT4.[3][4]

Table 1: Inhibitory Potency (Kᵢ) of NNC 05-2090 at Cloned GABA Transporters

| Transporter Subtype | Kᵢ (µM) | Species | Reference(s) |

|---|---|---|---|

| hBGT-1 (mGAT-2) | 1.4 | Human / Mouse | [2][3][5][6] |

| hGAT-3 (mGAT-4) | 15 | Human / Mouse | [2][5][6] |

| hGAT-1 (mGAT-1) | 19 | Human / Mouse | [2][5][6] |

| hGAT-2 (mGAT-3) | 41 | Human / Mouse |[2][5][6] |

Table 2: Inhibitory Potency (IC₅₀) of NNC 05-2090 at Cloned Transporters

| Transporter Subtype | IC₅₀ (µM) | Reference(s) |

|---|---|---|

| BGT-1 | 10.6 | [7][8][9] |

| GAT-3 | 22.51 | [7][9] |

| GAT-1 | 29.62 | [7][9] |

Off-Target Activity

In addition to its effects on GABA transporters, NNC 05-2090 displays affinity for other neurotransmitter systems, which may contribute to its overall pharmacological effect. It has notable inhibitory activity on monoamine transporters and binding affinity at adrenergic and dopaminergic receptors.[1][7][8][10]

Table 3: Off-Target Inhibitory Activity (IC₅₀) of NNC 05-2090

| Target | IC₅₀ (µM) | Reference(s) |

|---|---|---|

| α₁-Adrenergic Receptor | 0.266 | [1][2][5][6] |

| Dopamine Transporter (DAT) | 4.08 | [7][8][9][10] |

| Serotonin Transporter (SERT) | 5.29 | [7][8][9][10] |

| Noradrenaline Transporter (NET) | 7.91 | [7][8][9][10] |

| D₂-Dopamine Receptor | 1.632 |[1][2][5][6] |

Experimental Protocols

The quantitative data presented above were primarily derived from GABA uptake inhibition assays using either cultured cell lines stably expressing specific transporter subtypes or synaptosomal preparations.

GABA Uptake Inhibition Assay in Stably Transfected Cell Lines

This method allows for the precise characterization of an inhibitor's activity at a single, known transporter subtype.

-

Cell Lines: Baby Hamster Kidney (BHK) or Chinese Hamster Ovary (CHO) cells are commonly used.[3][4][8] These cells are stably transfected with the cDNA encoding one of the four cloned mouse (mGAT1-4) or human (hGAT-1, hGAT-2, hGAT-3, hBGT-1) GABA transporters.

-

Assay Procedure:

-

Cell Culture: Transfected cells are cultured to confluence in appropriate media.

-

Incubation: Cells are washed and pre-incubated in a buffer solution.

-

Inhibition: Varying concentrations of this compound are added to the cells, followed by a brief incubation period.

-

Uptake Measurement: A fixed concentration of radiolabeled [³H]-GABA is added, and the uptake reaction is allowed to proceed for a short period (typically minutes).

-

Termination: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.

-

Quantification: Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.

-

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a non-selective GABA uptake inhibitor. Specific uptake is calculated by subtracting non-specific from total uptake. IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves. Kᵢ values can be calculated from IC₅₀ values using the Cheng-Prusoff equation.

[³H]-GABA Uptake Assay in Synaptosomes

This ex vivo method assesses the inhibitory effect of a compound on native transporters in a preparation of nerve terminals.

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions, such as the rat cerebral cortex or inferior colliculus, through a process of homogenization and differential centrifugation.[1]

-

Assay Procedure: The protocol is similar to the cell-based assay. Synaptosomes are incubated with [³H]-GABA and different concentrations of NNC 05-2090.[7][9] To isolate the activity of non-GAT-1 transporters, a highly potent and selective GAT-1 inhibitor (e.g., NNC 05-0711) can be included in the incubation mixture.[1]

-

Data Analysis: IC₅₀ values are calculated as described above. This method provides information on the compound's potency in a more physiologically relevant environment containing a mix of native transporter subtypes.

Visualizing the Selectivity Profile of NNC 05-2090

The following diagrams illustrate the inhibitory relationships and the experimental workflow described.

Caption: NNC 05-2090's preferential inhibition of BGT-1 over other GABA transporters.

Caption: A generalized workflow for determining GABA transporter inhibition constants.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of non-GAT-1 GABA transporters. Its selectivity profile, characterized by a clear preference for BGT-1 over GAT-1, GAT-2, and GAT-3, distinguishes it from classical inhibitors like tiagabine.[2][3][4] While its selectivity is moderate and it interacts with other neurotransmitter systems, its distinct profile has been instrumental in demonstrating the anticonvulsant potential of targeting BGT-1.[1] Further research and development of compounds with even higher selectivity for BGT-1 may lead to novel therapeutic strategies for neurological disorders such as epilepsy.[11]

References

- 1. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-techne.com [bio-techne.com]

- 3. 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. NNC 05-2090, GABA uptake inhibitor (CAS 184845-43-0) | Abcam [abcam.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Antiallodynic Action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a Betaine/GABA Transporter Inhibitor [jstage.jst.go.jp]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Antiallodynic action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a betaine/GABA transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

NNC 05-2090 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NNC 05-2090 hydrochloride, a potent and selective inhibitor of the betaine/GABA transporter 1 (BGT-1). This document consolidates key chemical and biological data, details experimental methodologies for its characterization, and visualizes its mechanism of action and relevant experimental workflows.

Chemical Properties and Identification

This compound is a synthetic compound belonging to the class of nipecotic acid derivatives. Its systematic IUPAC name is 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride. The primary CAS number for the hydrochloride salt is 184845-18-9, though the free base may be referenced by CAS number 184845-43-0.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 184845-18-9 | [1][2] |

| Alternate CAS | 184845-43-0 | [3][4] |

| Molecular Formula | C₂₇H₃₀N₂O₂・HCl | [1] |

| Molecular Weight | 451.01 g/mol | [1] |

| Physical Appearance | Waxy solid | |

| Purity | ≥98% | [1][5] |

| Solubility | Soluble to 100 mM in DMSO and to 13 mM in ethanol. | [1][3] |

| Storage | Desiccate at room temperature. | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter type 2 (mGAT-2).[1][5] By inhibiting BGT-1, this compound blocks the reuptake of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and surrounding glial cells. This leads to an accumulation of GABA in the extracellular space, thereby enhancing and prolonging GABAergic neurotransmission. This enhanced inhibitory signaling is the basis for its observed anticonvulsant properties.[1]

Biological Activity and Selectivity

This compound exhibits a distinct selectivity profile for GABA transporters. It is most potent at inhibiting BGT-1, with progressively lower affinity for other GABA transporters. Additionally, it shows some off-target activity at adrenergic and dopaminergic receptors.

Table 2: In Vitro Biological Activity of this compound

| Target | Species | Assay | Value | Source(s) |

| hBGT-1 | Human | Kᵢ | 1.4 µM | [1] |

| hGAT-3 | Human | Kᵢ | 15 µM | [1] |

| hGAT-1 | Human | Kᵢ | 19 µM | [1] |

| hGAT-2 | Human | Kᵢ | 41 µM | [1] |

| [³H]GABA Uptake (Cortex) | Rat | IC₅₀ | 4.4 µM | [6] |

| [³H]GABA Uptake (Inferior Colliculus) | Rat | IC₅₀ | 2.5 µM | [6] |

| α₁-Adrenergic Receptor | - | IC₅₀ | 266 nM | [1] |

| D₂-Dopamine Receptor | - | IC₅₀ | 1632 nM | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

[³H]GABA Uptake Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation: Cerebral cortex or inferior colliculus tissue from rats is homogenized in a sucrose buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Incubation: Synaptosomes are pre-incubated with varying concentrations of this compound or a vehicle control.

-

GABA Uptake: [³H]GABA is added to the synaptosomal suspension to initiate the uptake reaction. The incubation is carried out at 37°C for a short period.

-

Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated [³H]GABA.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀) is calculated by non-linear regression analysis.

Anticonvulsant Activity in DBA/2 Mice

This in vivo model assesses the efficacy of a compound in preventing sound-induced (audiogenic) seizures in a genetically susceptible mouse strain.

Methodology:

-

Animal Model: DBA/2 mice, which are genetically prone to audiogenic seizures, are used.

-

Drug Administration: this compound is administered to the mice, typically via intraperitoneal injection, at various doses. A control group receives a vehicle injection.

-

Seizure Induction: At the time of peak drug effect, mice are placed in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., a bell or a siren).

-

Observation: The mice are observed for the occurrence and severity of seizures, including wild running, clonic convulsions, and tonic hindlimb extension.

-

Data Analysis: The dose of this compound that protects 50% of the animals from a specific seizure endpoint (e.g., tonic extension) is determined as the median effective dose (ED₅₀).

Summary and Future Directions

This compound is a valuable research tool for investigating the role of BGT-1 in GABAergic neurotransmission and its implications in neurological disorders such as epilepsy. Its selectivity profile, while not absolute, allows for the pharmacological dissection of BGT-1 function from that of other GABA transporters. Future research may focus on the development of more potent and selective BGT-1 inhibitors based on the scaffold of NNC 05-2090, as well as further elucidation of the therapeutic potential of targeting this transporter for the treatment of a broader range of central nervous system disorders.

References

- 1. What are BGT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. ovid.com [ovid.com]

- 3. d-nb.info [d-nb.info]

- 4. Nnc-05-2090 Hydrochloride supplier | CAS 184845-43-0 | AOBIOUS [aobious.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

NNC 05-2090 Hydrochloride: A Technical Guide for Epilepsy Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NNC 05-2090 hydrochloride, a valuable pharmacological tool in the study of epilepsy and the broader field of neuroscience. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to characterize its anticonvulsant properties.

Core Mechanism of Action: Modulation of GABAergic Neurotransmission

This compound is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, thereby enhancing GABAergic neurotransmission.[1][2] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its regulation is crucial for maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of this system is a key factor in the pathophysiology of epilepsy.[1][3]

NNC 05-2090 functions by blocking GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][4] This inhibition leads to an increased concentration and prolonged presence of GABA in the synapse, enhancing the activation of postsynaptic GABA receptors and resulting in a greater inhibitory effect on neuronal firing.[1][2]

Unlike the selective GAT-1 inhibitor tiagabine, NNC 05-2090 exhibits a distinct profile, with a moderate selectivity for the betaine/GABA transporter (BGT-1), also known as mouse GAT2 (mGAT2) or human GAT-2.[5][6] It is proposed that the inhibition of non-GAT-1 transporters, particularly GAT-3 (mouse GAT4), is primarily responsible for its anticonvulsant actions.[5] The compound also shows some affinity for α1-adrenergic and D2-dopamine receptors, although at higher concentrations than for its primary targets.[5][7]

Quantitative Data on Receptor Binding and Efficacy

The following tables summarize the in vitro binding affinities and in vivo anticonvulsant efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Transporter/Receptor | Parameter | Value (µM) | Species/Tissue |

| GABA Transporters | |||

| [3H]GABA Uptake | IC50 | 4.4 ± 0.8 | Rat Cerebral Cortex Synaptosomes[5] |

| [3H]GABA Uptake (in presence of GAT-1 inhibitor) | IC50 | 2.5 ± 0.7 | Rat Inferior Colliculus Synaptosomes[5] |

| BGT-1 (mGAT2) | Ki | 1.4 | Mouse[6][7] |

| BGT-1 | IC50 | 10.6 | Not Specified[6] |

| GAT-1 | Ki | 19 | Human[7] |

| GAT-1 | IC50 | 29.62 | Not Specified[6] |

| GAT-2 | Ki | 41 | Human[7] |

| GAT-2 | IC50 | 45.29 | Not Specified[6] |

| GAT-3 | Ki | 15 | Human[7] |

| GAT-3 | IC50 | 22.51 | Not Specified[6] |

| Other Monoamine Transporters | |||

| Serotonin Transporter | IC50 | 5.29 | Not Specified[6] |

| Noradrenaline Transporter | IC50 | 7.91 | Not Specified[6] |

| Dopamine Transporter | IC50 | 4.08 | Not Specified[6] |

| Other Receptors | |||

| α1-adrenergic (Prazosin binding) | IC50 | 0.266 | Not Specified[6] |

| D2-dopamine (Spiperone binding) | IC50 | 1.632 | Not Specified[6] |

Table 2: In Vivo Anticonvulsant Efficacy of this compound

| Seizure Model | Species | Endpoint | ED50 (µmol/kg, i.p.) |

| Sound-Induced Seizures | DBA/2 Mice | Tonic Convulsions | 6[5] |

| Sound-Induced Seizures | DBA/2 Mice | Clonic Convulsions | 19[5][6] |

| Maximal Electroshock (MES) | Mice | Tonic Hindlimb Extension | 73[5][6] |

| Amygdala Kindling | Rats | Reduced Seizure Severity (Grades 3-5) | Significant at 72-242 µmol/kg[5] |

| Amygdala Kindling | Rats | Reduced Afterdischarge Duration | Significant at 72-242 µmol/kg[5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

In Vitro Protocol: [3H]GABA Uptake Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

-

Synaptosome Preparation:

-

Sacrifice rats and rapidly dissect the cerebral cortex and/or inferior colliculus in ice-cold sucrose solution.

-

Homogenize the tissue in a suitable buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in a physiological buffer.

-

-

Uptake Inhibition Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or vehicle control.

-

To assess non-GAT-1 uptake, a selective GAT-1 inhibitor can be added to the incubation mixture.[5]

-

Initiate the uptake reaction by adding a known concentration of [3H]GABA.

-

Incubate for a short period (e.g., minutes) at a controlled temperature (e.g., 37°C).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of [3H]GABA uptake for each concentration of NNC 05-2090.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [3H]GABA uptake) by non-linear regression analysis.

-

In Vivo Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for generalized tonic-clonic seizures.[3][8]

-

Animals: Typically, adult male mice (e.g., CF-1 strain) or rats are used.[8]

-

Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection at various doses to different groups of animals.[5]

-

Time to Peak Effect (TPE): Allow a predetermined time interval for the drug to be absorbed and reach its maximal effect in the brain.

-

Stimulation:

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if this phase is absent.[9]

-

Data Analysis: Calculate the ED50 value, the dose of the drug that protects 50% of the animals from the seizure endpoint, using probit analysis.

In Vivo Protocol: Sound-Induced Seizure Model

This model utilizes genetically susceptible animals, such as DBA/2 mice, that exhibit seizures in response to a loud auditory stimulus.[8]

-

Animals: Use audiogenic-susceptible Frings or DBA/2 mice at an age of peak sensitivity.[8]

-

Drug Administration: Administer this compound or vehicle (i.p.) at various doses.[5]

-

Acclimation and Stimulation:

-

Observation: Observe the animal for a characteristic sequence of convulsive behaviors: wild running, followed by clonic seizures, tonic seizures, and potentially respiratory arrest.

-

Endpoint: The presence or absence of the clonic and tonic seizure phases are the primary endpoints.

-

Data Analysis: Calculate the ED50 for the inhibition of each seizure component.[5]

In Vivo Protocol: Amygdala Kindling Model

Kindling is a model of chronic epilepsy where repeated, initially subconvulsive electrical stimulation of a brain region (like the amygdala) leads to the progressive development of generalized seizures.[3]

-

Surgery:

-

Anesthetize rats and stereotaxically implant a bipolar electrode into the basolateral amygdala.

-

Allow for a post-operative recovery period.

-

-

Kindling Acquisition:

-

Deliver a brief, low-intensity electrical stimulus to the amygdala once or twice daily.

-

Observe and score the resulting behavioral seizure severity using a standardized scale (e.g., Racine's scale).

-

Continue stimulations until the animal consistently exhibits a fully generalized seizure (e.g., Stage 5 on Racine's scale).

-

-

Drug Testing:

-

Once an animal is stably kindled, administer a dose of this compound or vehicle (i.p.).[5]

-

At the TPE, deliver the electrical stimulus.

-

Record and analyze the key endpoints: seizure severity score and the afterdischarge duration (a measure of epileptiform activity recorded via EEG from the stimulating electrode).[5]

-

-

Data Analysis: Compare the seizure severity and afterdischarge duration in drug-treated versus vehicle-treated conditions using appropriate statistical tests (e.g., ANOVA, t-test).[5]

Preclinical Anticonvulsant Profile and Significance

NNC 05-2090 demonstrates a distinct anticonvulsant profile compared to selective GAT-1 inhibitors. It shows dose-dependent efficacy against sound-induced seizures in DBA/2 mice and tonic hindlimb extension in the MES test.[5] In the amygdala kindling model, a representation of focal epilepsy, NNC 05-2090 significantly reduces the severity of generalized seizures and the duration of afterdischarges at higher doses.[5]

The enhanced efficacy in the MES test and reduced efficacy against kindled seizures, when compared to selective GAT-1 inhibitors like tiagabine, suggests that inhibiting non-GAT-1 transporters (such as BGT-1 and GAT-3) produces a different spectrum of anticonvulsant activity.[5] This makes NNC 05-2090 an invaluable tool for researchers investigating the specific roles of different GABA transporter subtypes in the generation and propagation of seizures. By dissecting the contributions of BGT-1 and GAT-3, scientists can explore novel therapeutic targets for epilepsy, potentially leading to the development of drugs with improved efficacy and side-effect profiles for specific seizure types.

References

- 1. ovid.com [ovid.com]

- 2. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NNC 05-2090, GABA uptake inhibitor (CAS 184845-43-0) | Abcam [abcam.com]

- 8. d-nb.info [d-nb.info]

- 9. biorxiv.org [biorxiv.org]

NNC 05-2090 Hydrochloride: A Technical Guide to its Discovery and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of NNC 05-2090 hydrochloride, a selective inhibitor of the Betaine/GABA Transporter 1 (BGT-1). This document details the initial research leading to its identification, its in vitro and in vivo pharmacological properties, and the experimental methodologies employed in its characterization. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction: The Quest for Novel GABAergic Modulators

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The precise control of GABA levels in the synaptic cleft is maintained by a family of GABA transporters (GATs). Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the Betaine/GABA Transporter 1 (BGT-1). While GAT-1 has been a primary target for the development of anticonvulsant drugs, such as tiagabine, interest has grown in exploring the therapeutic potential of modulating other GAT subtypes.

The discovery of this compound emerged from a research initiative aimed at identifying novel GABA uptake inhibitors with a pharmacological profile distinct from the GAT-1 selective inhibitors. This endeavor led to the identification of a series of nipecotic acid derivatives, with NNC 05-2090 emerging as a potent and selective inhibitor of the BGT-1 transporter, also known as the mouse GABA transporter type 2 (mGAT2).[1][2]

Discovery and History

NNC 05-2090, chemically known as 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)-4-piperidinol, was first described in the scientific literature in 1997 by researchers at Novo Nordisk.[1][2] It was identified as a novel derivative of nipecotic acid, a known GABA uptake inhibitor. The development of NNC 05-2090 was part of a broader effort to explore the structure-activity relationships of nipecotic acid analogs with the goal of achieving selectivity for different GABA transporter subtypes.

Initial studies characterized NNC 05-2090 as a potent inhibitor of GABA uptake in synaptosomal preparations from rat cerebral cortex and inferior colliculus.[1] Subsequent research using stably transfected baby hamster kidney (BHK) cells expressing the four cloned mouse GABA transporters (mGAT1-mGAT4) confirmed its selectivity for mGAT2 (BGT-1).[2] This discovery was significant as NNC 05-2090 was one of the first compounds to exhibit marked selectivity for the BGT-1 transporter, providing a valuable pharmacological tool to investigate the physiological roles of this specific transporter.

Pharmacological Profile

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology: Transporter and Receptor Binding Affinities

The inhibitory activity of NNC 05-2090 has been quantified against various GABA transporters and other neurotransmitter receptors. The data, summarized in the tables below, highlight its selectivity for the BGT-1 transporter.

| GABA Transporter Inhibition | |

| Transporter | Ki (μM) |

| hBGT-1 (human) | 1.4[3] |

| mGAT2 (mouse) | 1.4 ± 0.3[2] |

| hGAT-1 (human) | 19[3] |

| hGAT-3 (human) | 15[3] |

| hGAT-2 (human) | 41[3] |

| Receptor and Transporter Binding Affinity | |

| Target | IC50 (nM) |

| α1-Adrenergic Receptor | 266[1] |

| D2 Dopamine Receptor | 1632[1] |

In Vivo Pharmacology: Anticonvulsant Activity

The anticonvulsant properties of NNC 05-2090 have been evaluated in several rodent models of epilepsy. The compound has demonstrated efficacy in preventing seizures induced by various stimuli.

| Anticonvulsant Activity | ||

| Animal Model | Seizure Type | ED50 (μmol/kg, i.p.) |

| DBA/2 Mice | Sound-induced tonic convulsions | 6[1] |

| DBA/2 Mice | Sound-induced clonic convulsions | 19[1] |

| Mice | Maximal Electroshock (MES) | 73[1] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the characterization of this compound.

[3H]-GABA Uptake Assay in Stably Transfected BHK Cells

This assay was crucial for determining the selectivity of NNC 05-2090 for the different GABA transporter subtypes.

Objective: To measure the inhibition of [3H]-GABA uptake by NNC 05-2090 in cells individually expressing each of the four mouse GABA transporters (mGAT1-mGAT4).

Methodology:

-

Cell Culture: Baby hamster kidney (BHK) cells were stably transfected with the cDNA encoding for each of the four mouse GABA transporters.

-

Assay Procedure:

-

Transfected cells were plated in 24-well plates.

-

Cells were washed with a Krebs-Ringer-HEPES buffer.

-

Cells were pre-incubated with various concentrations of NNC 05-2090 or vehicle.

-

[3H]-GABA was added to initiate the uptake reaction.

-

After a defined incubation period, the uptake was terminated by washing the cells with ice-cold buffer.

-

The cells were lysed, and the amount of radioactivity was determined by liquid scintillation counting.

-

-

Data Analysis: The concentration of NNC 05-2090 that inhibited 50% of the specific [3H]-GABA uptake (IC50) was calculated. Ki values were then determined using the Cheng-Prusoff equation.

[3H]-GABA Uptake Assay in Synaptosomes

This assay was used to assess the overall inhibitory effect of NNC 05-2090 on GABA uptake in a more physiologically relevant preparation.

Objective: To measure the inhibition of [3H]-GABA uptake by NNC 05-2090 in synaptosomal preparations from rat brain regions.

Methodology:

-

Synaptosome Preparation: Synaptosomes were prepared from the cerebral cortex and inferior colliculus of rats by differential centrifugation.

-

Assay Procedure:

-

Synaptosomes were resuspended in a physiological buffer.

-

Aliquots of the synaptosomal suspension were pre-incubated with various concentrations of NNC 05-2090.

-

[3H]-GABA was added to start the uptake.

-

The reaction was stopped by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters was measured by scintillation counting.

-

-

Data Analysis: IC50 values were determined by non-linear regression analysis of the concentration-response curves.

In Vivo Anticonvulsant Testing

These studies in animal models were essential to establish the therapeutic potential of NNC 05-2090.

Objective: To determine the dose-dependent anticonvulsant effects of NNC 05-2090 in established rodent models of epilepsy.

Methodology:

-

Animal Models:

-

DBA/2 Mice: These mice are genetically susceptible to sound-induced (audiogenic) seizures.

-

Maximal Electroshock (MES) Test in Mice: This is a standard model for generalized tonic-clonic seizures.

-

-

Drug Administration: this compound was administered intraperitoneally (i.p.) at various doses.

-

Seizure Induction and Observation:

-

In DBA/2 mice, seizures were induced by a high-intensity acoustic stimulus. The animals were observed for the occurrence of clonic and tonic convulsions.

-

In the MES test, seizures were induced by delivering an electrical stimulus through corneal electrodes. The presence or absence of a tonic hindlimb extension was recorded.

-

-

Data Analysis: The dose of NNC 05-2090 that protected 50% of the animals from seizures (ED50) was calculated using probit analysis.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of NNC 05-2090 is the inhibition of the BGT-1 transporter. By blocking BGT-1, NNC 05-2090 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This leads to a greater activation of both synaptic and extrasynaptic GABAA and GABAB receptors, resulting in increased neuronal inhibition and a reduction in neuronal excitability. This enhanced inhibitory tone is believed to be the basis for its anticonvulsant effects.

Caption: Mechanism of action of NNC 05-2090.

Synthesis of this compound

Conclusion and Future Directions

This compound was a pioneering pharmacological tool that enabled the specific investigation of the BGT-1 transporter. Its discovery demonstrated that it is possible to achieve selectivity for different GABA transporter subtypes, opening up new avenues for the development of novel therapeutics for neurological disorders such as epilepsy. While NNC 05-2090 itself has not progressed to clinical use, the insights gained from its study continue to inform the design and development of new BGT-1 inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research in this area may focus on elucidating the precise role of BGT-1 in different brain regions and disease states, and on developing BGT-1-targeted therapies for a range of neurological and psychiatric conditions.

References

- 1. 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 3. US4179569A - N-(4-piperidinyl)-N-phenylamides - Google Patents [patents.google.com]

NNC 05-2090 Hydrochloride: A Technical Guide on its Molecular Characteristics and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 05-2090 hydrochloride is a potent small molecule inhibitor of the γ-aminobutyric acid (GABA) uptake system, demonstrating moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter type 2 (mGAT-2). Its activity as an anticonvulsant has been demonstrated in various preclinical models, highlighting its potential as a therapeutic agent for neurological disorders characterized by GABAergic dysfunction, such as epilepsy. This technical guide provides a comprehensive overview of the molecular structure, formula, and pharmacological properties of this compound, including detailed experimental methodologies and a visualization of its mechanism of action.

Molecular Structure and Formula

This compound is a carbazole derivative with a piperidinol moiety.

-

Molecular Formula: C₂₇H₃₀N₂O₂·HCl

-

IUPAC Name: 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride[1]

-

CAS Number: 184845-18-9

The chemical structure of this compound is characterized by a central piperidinol ring linked to a carbazole group via a propyl chain and substituted with a methoxyphenyl group.

Physicochemical and Pharmacological Properties

This compound is a white to off-white solid. Its solubility has been reported in dimethyl sulfoxide (DMSO) and ethanol. The key pharmacological data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 451.01 g/mol | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO and to 13 mM in ethanol | |

| Storage | Desiccate at room temperature |

Table 2: In Vitro Pharmacological Activity - Inhibition of GABA Transporters

| Target | Inhibition Constant (Kᵢ) | IC₅₀ | Species | Reference |

| hBGT-1 | 1.4 µM | - | Human | |

| hGAT-1 | 19 µM | - | Human | |

| hGAT-2 | 41 µM | - | Human | |

| hGAT-3 | 15 µM | - | Human | |

| BGT-1 | - | 10.6 µM | Not Specified | [2] |

| [³H]GABA Uptake (Cerebral Cortex Synaptosomes) | - | 4.4 ± 0.8 µM | Rat | [1] |

| [³H]GABA Uptake (Inferior Colliculus Synaptosomes) | - | 2.5 ± 0.7 µM | Rat | [1] |

Table 3: In Vitro Pharmacological Activity - Other Receptor Affinities

| Target | IC₅₀ | Reference |

| α₁-adrenergic receptor | 266 nM | [1] |

| D₂ dopamine receptor | 1632 nM | [1] |

Table 4: In Vivo Anticonvulsant Activity

| Animal Model | Effect | ED₅₀ | Reference |

| Sound-induced tonic convulsions in DBA/2 mice | Inhibition | 6 µmol/kg | [1] |

| Sound-induced clonic convulsions in DBA/2 mice | Inhibition | 19 µmol/kg | [1] |

| Maximal electroshock (MES) test | Antagonism of tonic hindlimb extension | 73 µmol/kg | [1] |

Mechanism of Action: Inhibition of GABAergic Signaling

The primary mechanism of action of this compound is the inhibition of GABA transporters, with a moderate selectivity for BGT-1.[3] GABA is the main inhibitory neurotransmitter in the central nervous system. Its action is terminated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells by GABA transporters (GATs and BGT-1).[4][5] By blocking these transporters, this compound increases the extracellular concentration of GABA, thereby prolonging its inhibitory effect on postsynaptic neurons.[3] This enhancement of GABAergic neurotransmission is believed to be the basis for its anticonvulsant properties.[6]

References

- 1. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. What are BGT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Role of the betaine/GABA transporter (BGT-1/GAT2) for the control of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

NNC 05-2090 Hydrochloride: A Technical Guide for Researchers

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

This document provides a comprehensive technical overview of NNC 05-2090 hydrochloride, a valuable pharmacological tool for researchers in neuroscience, epilepsy, and neuropathic pain. This guide is intended for scientists and drug development professionals, offering detailed information on its mechanism of action, key experimental data, and established research protocols.

Core Compound Properties

This compound is a potent and selective inhibitor of the GABA transporter 2 (GAT-2), also known as the betaine/GABA transporter 1 (BGT-1).[1][2][3] By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound effectively increases GABAergic tone, leading to its observed anticonvulsant and antiallodynic effects.[4]

| Property | Value |

| Chemical Name | 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride |

| Synonyms | NNC05-2090, NNC 05 2090 |

| CAS Number | 184845-43-0 (free base), 184845-18-9 (hydrochloride) |

| Molecular Formula | C₂₇H₃₀N₂O₂ · HCl |

| Molecular Weight | 451.01 g/mol |

| Purity | Typically ≥98% |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 13 mM) |

| Storage | Store at room temperature, desiccated. |

Mechanism of Action and Signaling Pathway

This compound exerts its primary effect by inhibiting the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This action is predominantly mediated through the blockade of the GAT-2/BGT-1 transporter. The resulting increase in extracellular GABA concentration enhances the activation of postsynaptic GABA receptors (GABA-A and GABA-B), leading to a more pronounced inhibitory postsynaptic potential (IPSP) and a general dampening of neuronal excitability.

Figure 1: Mechanism of action of this compound.

Pharmacological Data

This compound exhibits a distinct selectivity profile for various neurotransmitter transporters and receptors. The following tables summarize key quantitative data from in vitro and in vivo studies.

In Vitro Transporter and Receptor Binding Affinity

| Target | Species | Assay Type | Value (IC₅₀/Kᵢ) |

| mGAT-2 (BGT-1) | Mouse | Kᵢ | 1.4 µM |

| hBGT-1 | Human | Kᵢ | 1.4 µM |

| hGAT-1 | Human | Kᵢ | 19 µM |

| hGAT-2 | Human | Kᵢ | 41 µM |

| hGAT-3 | Human | Kᵢ | 15 µM |

| BGT-1 | - | IC₅₀ | 10.6 µM |

| Serotonin Transporter | - | IC₅₀ | 5.29 µM |

| Noradrenaline Transporter | - | IC₅₀ | 7.91 µM |

| Dopamine Transporter | - | IC₅₀ | 4.08 µM |

| α₁-adrenergic Receptor | - | IC₅₀ | 266 nM |

| D₂ Receptor | - | IC₅₀ | 1632 nM |

In Vitro GABA Uptake Inhibition

| Tissue/Cell Type | Species | Assay Parameter | Value (IC₅₀) |

| Cortical Synaptosomes | Rat | [³H]GABA Uptake | 4.4 µM |

In Vivo Anticonvulsant Activity

| Seizure Model | Animal Model | Administration | Efficacy (ED₅₀) |

| Sound-Induced Tonic Convulsions | DBA/2 Mice | i.p. | 19 µmol/kg |

| Sound-Induced Clonic Convulsions | DBA/2 Mice | i.p. | 26 µmol/kg |

| Maximal Electroshock (MES) | Mice | i.p. | 73 µmol/kg |

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted with this compound.

[³H]GABA Uptake Assay in Rat Synaptosomes

This protocol outlines the procedure for measuring the inhibition of GABA reuptake in isolated nerve terminals.

Figure 2: Workflow for the [³H]GABA uptake assay.

Materials:

-

Freshly prepared rat cortical synaptosomes

-

Krebs-Ringer buffer (pH 7.4)

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

This compound stock solution

-

Vehicle control (e.g., DMSO or saline)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from the cerebral cortex of rats using standard differential centrifugation methods.

-

Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of a known concentration of [³H]GABA.

-

Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.

-

Termination of Uptake: The reaction is rapidly terminated by vacuum filtration through glass fiber filters. This separates the synaptosomes (containing internalized [³H]GABA) from the incubation medium.

-

Washing: The filters are immediately washed with ice-cold buffer to remove any non-specifically bound or extracellular [³H]GABA.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The amount of [³H]GABA uptake is calculated and compared between the control and NNC 05-2090-treated groups. The IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of the compound.

Sound-Induced Seizure Model in DBA/2 Mice

This model is used to assess the anticonvulsant efficacy of compounds against reflex seizures.[5][6]

Materials:

-

DBA/2 mice (typically 21-28 days old, when susceptibility to audiogenic seizures is maximal)[5]

-

A sound-proof chamber equipped with a sound source (e.g., a bell or speaker) capable of producing a high-intensity acoustic stimulus (e.g., 100-120 dB).[5]

-

This compound solution for injection

-

Vehicle control for injection

Procedure:

-

Acclimatization: Allow mice to acclimatize to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the acoustic stimulus.

-

Acoustic Stimulation: Place a single mouse in the sound-proof chamber. After a brief habituation period, present the acoustic stimulus for a fixed duration (e.g., 60 seconds).

-

Observation: Observe the mouse for the occurrence and severity of seizures, which typically progress through a sequence of wild running, clonic seizures, and tonic-clonic seizures.

-

Scoring: Score the seizure severity based on a predefined scale. The primary endpoint is often the presence or absence of tonic-clonic seizures.

-

Data Analysis: Determine the percentage of animals protected from seizures at each dose of this compound. Calculate the ED₅₀, the dose that protects 50% of the animals from the seizure endpoint.

Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used model to evaluate the ability of a compound to prevent the spread of seizures.[7][8][9][10][11]

Materials:

-

Male CF-1 or C57BL/6 mice[9]

-

An electroshock apparatus with corneal electrodes

-

0.5% tetracaine hydrochloride solution (for local anesthesia)[9]

-

0.9% saline solution[9]

-

This compound solution for injection

-

Vehicle control for injection

Procedure:

-

Drug Administration: Administer this compound or vehicle to groups of mice at various doses and time points.

-

Anesthesia and Electrode Placement: At the time of peak effect, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia. Then, apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.[9]

-

Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[9]

-

Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, which is the characteristic endpoint of the MES seizure.

-

Endpoint Assessment: An animal is considered protected if the tonic hindlimb extension is abolished.[9]

-

Data Analysis: Calculate the percentage of mice protected at each dose. Determine the ED₅₀ value at the time of peak effect.

Suppliers

This compound for research use can be obtained from various reputable suppliers, including:

-

MedChemExpress

-

Tocris Bioscience (a Bio-Techne brand)

-

R&D Systems (a Bio-Techne brand)

-

APExBIO

-

BOC Sciences

-

Santa Cruz Biotechnology

Researchers should always request a certificate of analysis to ensure the purity and quality of the compound.

Conclusion

This compound is a well-characterized and valuable research tool for investigating the role of the GAT-2/BGT-1 transporter in various physiological and pathological processes. Its demonstrated anticonvulsant and antiallodynic properties make it particularly relevant for studies in epilepsy and neuropathic pain. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies. As with any research compound, it is essential to carefully design experiments, use appropriate controls, and adhere to all laboratory safety guidelines.

References

- 1. GABA Transporter (GAT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. scbt.com [scbt.com]

- 4. Antiallodynic action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a betaine/GABA transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]

- 6. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [iris.unicz.it]

- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 8. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 11. meliordiscovery.com [meliordiscovery.com]

Methodological & Application

Application Notes and Protocols for NNC 05-2090 Hydrochloride In Vivo Administration in Mice

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo use of NNC 05-2090 hydrochloride in mice. This document outlines effective dosages, experimental protocols, and the underlying mechanism of action based on preclinical studies.

Introduction

This compound is a potent inhibitor of GABA uptake, demonstrating activity against the β-GABA transporter (BGT-1) and mouse GABA transporter 2 (mGAT2).[1] It exhibits anticonvulsant properties and has been investigated for its potential in neurological disorders such as epilepsy and in the alleviation of neuropathic pain.[1] These notes are intended to facilitate the design and execution of in vivo studies in mice.

Mechanism of Action

This compound primarily functions by inhibiting the reuptake of GABA, a major inhibitory neurotransmitter in the central nervous system. By blocking GABA transporters, specifically those other than GAT-1, it increases the concentration of GABA in the synaptic cleft.[2][3] This enhancement of GABAergic neurotransmission leads to its anticonvulsant and antinociceptive effects. The primary targets are thought to be GAT-3 (mouse GAT4) and BGT-1 (mouse GAT2).[2][4]

In Vivo Dosages in Mice

The effective dosage of this compound in mice varies depending on the experimental model and the desired endpoint. The following table summarizes the reported dosages.

| Experimental Model | Mouse Strain | Administration Route | Dosage (ED50) | Dosage (Specific Doses) | Effect | Reference |

| Maximal Electroshock (MES) | Not Specified | Intraperitoneal (i.p.) | 73 µmol/kg | - | Protection against tonic hindlimb extension | [1][2][5] |

| Sound-Induced Seizures | DBA/2 | Intraperitoneal (i.p.) | 19 µmol/kg (tonic) | - | Protection against tonic and clonic convulsions | [1][2] |

| Sound-Induced Seizures | DBA/2 | Intraperitoneal (i.p.) | 26 µmol/kg (clonic) | - | Protection against tonic and clonic convulsions | [1] |

| Partial Sciatic Nerve Ligation (PSL) | Not Specified | Intraperitoneal (i.p.) | - | 0.01, 0.1, 0.3 mg/kg | Reversal of mechanical allodynia | [1] |

| Partial Sciatic Nerve Ligation (PSL) | Not Specified | Intrathecal (i.t.) | - | 0.01, 0.1, 0.3 mg/kg | Reversal of mechanical allodynia | [1] |

Experimental Protocols

Preparation of this compound Solution

For in vivo experiments, it is recommended to prepare fresh solutions of this compound on the day of use.[1]

-

Vehicle: While the specific vehicle used in the cited studies is not always detailed, a common approach for similar compounds is to dissolve them in a vehicle such as saline (0.9% NaCl), potentially with a small amount of a solubilizing agent like DMSO, followed by dilution in saline. The final concentration of the solubilizing agent should be kept low and consistent across all experimental groups, including the vehicle control.

-

Preparation Steps:

-

Weigh the required amount of this compound.

-

If necessary, dissolve in a minimal amount of a suitable solvent (e.g., DMSO).

-

Bring the solution to the final volume with sterile saline.

-

Ensure the solution is clear and free of precipitation. Gentle warming or sonication may aid dissolution, but stability under these conditions should be verified.[1]

-

Administration Protocol

The primary route of administration for systemic effects is intraperitoneal (i.p.) injection. For targeted effects on the spinal cord, intrathecal (i.t.) injection can be used.

Anticonvulsant Activity Assessment (Maximal Electroshock Model)

This model is used to evaluate the efficacy of a compound against generalized tonic-clonic seizures.

-

Animals: Use an appropriate strain of mice.

-

Drug Administration: Administer this compound or vehicle via i.p. injection.

-

Testing: At the time of peak drug effect (which should be determined in preliminary studies, often 30-60 minutes post-injection), induce a seizure by delivering a short electrical stimulus through corneal or ear-clip electrodes.

-

Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

Antiallodynic Activity Assessment (Neuropathic Pain Model)

This protocol assesses the ability of this compound to reverse mechanical allodynia, a common symptom of neuropathic pain.

-

Model Induction: Induce neuropathic pain using a model such as partial sciatic nerve ligation (PSL). Allow sufficient time for the development of allodynia (typically several days to two weeks).

-

Baseline Measurement: Before drug administration, measure the baseline mechanical sensitivity using von Frey filaments.

-

Drug Administration: Administer this compound or vehicle via the desired route (i.p. or i.t.).

-

Post-treatment Measurement: At various time points after administration, re-assess mechanical sensitivity to determine the effect of the compound and its duration of action.

-

Endpoint: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an antiallodynic effect.

Important Considerations

-

Pharmacokinetics: The time to peak effect and duration of action should be determined for the specific animal strain and experimental conditions being used.

-

Off-target Effects: NNC 05-2090 has shown some affinity for α1-adrenergic and D2-dopamine receptors, although at higher concentrations than for its primary targets.[2][4] Researchers should be aware of potential off-target effects, especially at higher doses.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

By following these guidelines, researchers can effectively design and implement in vivo studies to investigate the therapeutic potential of this compound in mouse models of neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. | BioWorld [bioworld.com]

- 5. This compound | 184845-18-9 [chemicalbook.com]

Application Notes and Protocols for NNC 05-2090 Hydrochloride in the Sciatic Nerve Ligation Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. The sciatic nerve ligation model is a widely utilized preclinical model to simulate neuropathic pain and investigate potential analgesic compounds. NNC 05-2090 hydrochloride, a potent gamma-aminobutyric acid (GABA) uptake inhibitor, has demonstrated efficacy in alleviating mechanical allodynia in this model. These application notes provide a detailed protocol for utilizing this compound in the partial sciatic nerve ligation (pSNL) model in rodents, along with relevant data and a depiction of the underlying signaling pathway.

Mechanism of Action

This compound is a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter 2 (mGAT-2).[1][2] In the context of neuropathic pain following sciatic nerve injury, there is a documented reduction in the synthesis and availability of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3][4] This decrease in GABAergic inhibition in the spinal cord dorsal horn is a key contributor to the development of pain hypersensitivity.[3][4] By blocking GABA transporters, this compound increases the extracellular concentration of GABA in the synaptic cleft, thereby enhancing inhibitory signaling and counteracting the hyperexcitability of neurons that underlies neuropathic pain.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities of this compound and its in vivo efficacy in a murine partial sciatic nerve ligation model.

Table 1: In Vitro Inhibitory Activity of this compound [1][2][5]

| Transporter/Receptor | Species | Parameter | Value (µM) |

| hBGT-1 (mGAT-2) | Human | Ki | 1.4 |

| hGAT-3 | Human | Ki | 15 |

| hGAT-1 | Human | Ki | 19 |

| hGAT-2 | Human | Ki | 41 |

| BGT-1 | Rat | IC50 | 10.6 |

| GAT-1 | Rat | IC50 | 29.62 |

| GAT-2 | Rat | IC50 | 45.29 |

| GAT-3 | Rat | IC50 | 22.51 |

| Serotonin Transporter | Rat | IC50 | 5.29 |

| Noradrenaline Transporter | Rat | IC50 | 7.91 |

| Dopamine Transporter | Rat | IC50 | 4.08 |

| α1-adrenoceptor | - | IC50 | 0.266 |

| D2-receptor | - | IC50 | 1.632 |

Table 2: In Vivo Efficacy of this compound in the Partial Sciatic Nerve Ligation (pSNL) Model in Mice [1]

| Administration Route | Dose (mg/kg) | Effect |

| Intraperitoneal (i.p.) | 0.01 | Reversal of mechanical allodynia |

| Intraperitoneal (i.p.) | 0.1 | Reversal of mechanical allodynia |

| Intraperitoneal (i.p.) | 0.3 | Reversal of mechanical allodynia |

| Intrathecal (i.t.) | 0.01 | Reversal of mechanical allodynia |

| Intrathecal (i.t.) | 0.1 | Reversal of mechanical allodynia |

| Intrathecal (i.t.) | 0.3 | Reversal of mechanical allodynia |

Experimental Protocols

Partial Sciatic Nerve Ligation (pSNL) Surgery

This protocol describes the induction of neuropathic pain through partial ligation of the sciatic nerve in rodents.[6][7]

Materials:

-

Anesthetic (e.g., isoflurane, sodium pentobarbital)

-

Surgical scissors and forceps

-

Wound clips or sutures

-

7-0 silk or nylon suture

-

Antiseptic solution and sterile gauze

-

Heating pad

Procedure:

-

Anesthetize the animal using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.

-

Shave and sterilize the skin on the lateral aspect of the thigh of the hind limb designated for surgery.

-

Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

-

Carefully isolate the sciatic nerve from the surrounding connective tissue.

-

Using a 7-0 suture, tightly ligate approximately one-third to one-half of the dorsal aspect of the sciatic nerve.

-

Ensure that the ligature is secure but does not completely transect the nerve.

-

Close the muscle layer and skin with appropriate sutures or wound clips.

-

Allow the animal to recover on a heating pad until fully ambulatory.

-

Post-operative analgesics should be administered as per institutional guidelines.

-

Allow a recovery period of 7-14 days for the development of stable neuropathic pain behaviors before commencing drug treatment.

Administration of this compound and Behavioral Testing

This protocol outlines the administration of this compound and the subsequent assessment of mechanical allodynia.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, DMSO)

-

Injection syringes and needles (for intraperitoneal or intrathecal administration)

-

Von Frey filaments

-

Testing apparatus with an elevated mesh floor

Procedure:

-

Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., for doses of 0.01, 0.1, and 0.3 mg/kg).

-

Animal Acclimation: Acclimate the animals to the testing environment for at least 30 minutes before each testing session.

-

Baseline Measurement: Before drug administration, establish a baseline measurement of mechanical sensitivity using von Frey filaments. Apply filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited. The lowest force that elicits a consistent withdrawal is the paw withdrawal threshold (PWT).

-

Drug Administration: Administer this compound or vehicle via the desired route (intraperitoneal or intrathecal).

-

Post-treatment Measurements: Assess the PWT at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the drug's effect.

-

Data Analysis: Compare the PWTs of the drug-treated group to the vehicle-treated group at each time point using appropriate statistical methods. An increase in the PWT in the treated group indicates an anti-allodynic effect.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in alleviating neuropathic pain and the experimental workflow.

Caption: Signaling pathway of this compound in neuropathic pain.

Caption: Experimental workflow for evaluating this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. The etiological contribution of GABAergic plasticity to the pathogenesis of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potentiation of spinal GABA inhibition as a therapeutic target for chronic neuropathic pain: from transplantation to physical exercise - Senba - Annals of Palliative Medicine [apm.amegroups.org]

- 5. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 | PLOS One [journals.plos.org]

- 7. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]

Application Notes and Protocols for NNC 05-2090 Hydrochloride in [3H]GABA Uptake Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 05-2090 hydrochloride is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, demonstrating moderate selectivity for the Betaine/GABA Transporter 1 (BGT-1). As GABA is the primary inhibitory neurotransmitter in the central nervous system, its synaptic concentration is tightly regulated by GABA transporters (GATs). Inhibition of these transporters can potentiate GABAergic neurotransmission, a mechanism of significant interest for the development of therapeutics for neurological disorders such as epilepsy. This compound serves as a critical pharmacological tool for investigating the role of BGT-1 and other GABA transporters in both physiological and pathological processes. These application notes provide detailed protocols for the use of this compound in [3H]GABA uptake assays, a standard method for characterizing the potency and selectivity of GABA transporter inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against various neurotransmitter transporters. The following table summarizes its reported IC50 and Ki values, providing a clear overview of its potency and selectivity profile.

| Target Transporter | Parameter | Value (µM) | Species/System | Reference(s) |

| BGT-1 (mGAT-2) | Ki | 1.4 | human | [1] |

| BGT-1 | IC50 | 10.6 | Not Specified | [2][3] |

| GAT-1 | IC50 | 29.62 | Not Specified | [2] |

| GAT-1 | Ki | 19 | human | [1] |

| GAT-2 | IC50 | 45.29 | Not Specified | [2] |

| GAT-2 | Ki | 41 | human | [1] |

| GAT-3 | IC50 | 22.51 | Not Specified | [2] |

| GAT-3 | Ki | 15 | human | [1] |

| Serotonin Transporter (SERT) | IC50 | 5.29 | CHO cells | [4] |

| Noradrenaline Transporter (NET) | IC50 | 7.91 | CHO cells | [4] |

| Dopamine Transporter (DAT) | IC50 | 4.08 | CHO cells | [4] |

| [3H]GABA Uptake (Rat Cortex Synaptosomes) | IC50 | 4.4 | Rat | [2][5] |

| [3H]GABA Uptake (Rat Inferior Colliculus Synaptosomes) | IC50 | 2.5 | Rat | [2][5] |

This table consolidates data from multiple sources. Experimental conditions may vary between studies.

Experimental Protocols

Protocol 1: [3H]GABA Uptake Assay in Rat Brain Synaptosomes

This protocol describes the procedure for measuring the inhibition of [3H]GABA uptake by this compound in a crude synaptosomal preparation from the rat cerebral cortex.

Materials and Reagents:

-

This compound

-

[3H]GABA (specific activity: >30 Ci/mmol)

-

Male Wistar rats (200-250 g)

-

Sucrose solution (0.32 M), ice-cold

-

Krebs-Henseleit buffer (pH 7.4) containing: 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM Glucose, and 2.5 mM CaCl2.

-

Scintillation fluid

-

Glass-fiber filters (e.g., Whatman GF/B)

-

Scintillation vials

-

Homogenizer (glass-Teflon)

-

Refrigerated centrifuge

-

Water bath or incubator

-

Filtration manifold

-

Liquid scintillation counter

Procedure:

-

Preparation of Synaptosomes:

-

Euthanize rats according to approved animal welfare protocols.

-

Rapidly dissect the cerebral cortex and place it in ice-cold 0.32 M sucrose solution.

-

Homogenize the tissue in 10 volumes of ice-cold sucrose solution using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Henseleit buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

[3H]GABA Uptake Assay:

-

Dilute the synaptosomal suspension to a final protein concentration of 0.1-0.2 mg/mL in Krebs-Henseleit buffer.

-

Prepare serial dilutions of this compound in Krebs-Henseleit buffer.

-

In a 96-well plate or microcentrifuge tubes, add 50 µL of the synaptosomal suspension.

-

Add 25 µL of the this compound dilutions or vehicle (for total uptake) to the respective wells. For non-specific uptake, use a high concentration of a non-labeled GAT inhibitor like tiagabine (1 mM).

-

Pre-incubate the mixture for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding 25 µL of [3H]GABA (final concentration ~10-50 nM) to each well.

-

Incubate for 5-10 minutes at 37°C.

-

Terminate the uptake by rapid filtration through glass-fiber filters using a filtration manifold.

-

Wash the filters three times with 3 mL of ice-cold Krebs-Henseleit buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

-

Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Express the uptake in the presence of this compound as a percentage of the control (vehicle) specific uptake.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by non-linear regression analysis using a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

Caption: Workflow for a [3H]GABA uptake assay using synaptosomes.

Signaling Pathway

Caption: Inhibition of GABA reuptake by this compound.

Disclaimer

This application note is intended for research use only. The protocols provided are intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for NNC 05-2090 Hydrochloride in Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 05-2090 hydrochloride is a pharmacological tool used in neuroscience research. Contrary to any misconception, it is not a T-type calcium channel blocker but a potent inhibitor of γ-aminobutyric acid (GABA) uptake, with moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter 2 (mGAT-2).[1][2][3] By blocking the reuptake of GABA from the synaptic cleft, this compound effectively increases the extracellular concentration of this primary inhibitory neurotransmitter, thereby enhancing GABAergic signaling. This property makes it a valuable compound for studying the role of GABA transporters in various physiological and pathological processes, including epilepsy and other neurological disorders.[1][2][4]

These application notes provide detailed protocols for the use of this compound in electrophysiological recordings, specifically using the whole-cell patch-clamp technique to investigate its effects on GABA-mediated currents.

Data Presentation

Pharmacological Profile of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound at various GABA transporters and its affinity for other receptors.

Table 1: Inhibitory Potency of NNC 05-2090 at Human GABA Transporters

| Transporter | Parameter | Value (µM) |

| hBGT-1 | Kᵢ | 1.4 |

| hGAT-3 | Kᵢ | 15 |

| hGAT-1 | Kᵢ | 19 |

| hGAT-2 | Kᵢ | 41 |

Data sourced from Tocris Bioscience and R&D Systems.[3]

Table 2: IC₅₀ Values of NNC 05-2090 for GABA Uptake and Off-Target Binding

| Target | Species/Tissue | Parameter | Value (µM) |

| [³H]GABA Uptake | Rat Cortex Synaptosomes | IC₅₀ | 4.4 |

| [³H]GABA Uptake | Rat Inferior Colliculus Synaptosomes | IC₅₀ | 2.5 |

| BGT-1 | Not Specified | IC₅₀ | 10.6 |

| GAT-1 | Not Specified | IC₅₀ | 29.62 |

| GAT-2 | Not Specified | IC₅₀ | 45.29 |

| GAT-3 | Not Specified | IC₅₀ | 22.51 |

| Serotonin Transporter | Not Specified | IC₅₀ | 5.29 |

| Noradrenaline Transporter | Not Specified | IC₅₀ | 7.91 |

| Dopamine Transporter | Not Specified | IC₅₀ | 4.08 |

| α₁-adrenoceptor | Not Specified | IC₅₀ | 0.266 |

| D₂-receptor | Not Specified | IC₅₀ | 1.632 |

Data compiled from MedChemExpress, R&D Systems, and Tocris Bioscience.[1][3]

Physicochemical Properties and Stock Solution Preparation

Table 3: Properties and Storage of this compound

| Property | Value |

| Molecular Weight | 451.00 g/mol |

| Formula | C₂₇H₃₁ClN₂O₂ |

| Appearance | Light yellow to yellow solid |

| Solubility | DMSO: up to 100 mM, Ethanol: up to 13 mM |

| Storage | Store at 4°C, sealed and away from moisture. For stock solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |

Data sourced from MedChemExpress.[1]

Mandatory Visualizations

Signaling Pathway Diagram

References

Application Notes and Protocols for Cell-Based Assays Using NNC 05-2090 Hydrochloride on CHO Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 05-2090 hydrochloride is a potent inhibitor of the GABA transporter, showing moderate selectivity for the Betaine/GABA Transporter 1 (BGT-1), also known as mouse GABA transporter 2 (mGAT2).[1][2] Its ability to modulate GABAergic neurotransmission makes it a valuable tool for studying the physiological roles of BGT-1 and for investigating potential therapeutic applications in neurological disorders such as epilepsy.[2] This document provides detailed protocols for utilizing this compound in cell-based assays with Chinese Hamster Ovary (CHO) cells engineered to express the BGT-1 transporter.

These protocols will guide researchers through the establishment of a stable BGT-1 expressing CHO cell line, and the subsequent use of this cell line in functional assays to characterize the inhibitory activity of this compound. The assays described include a [³H]GABA uptake assay to determine inhibitory potency, a cell viability assay to assess cytotoxicity, and a membrane potential assay to investigate the functional consequences of transporter inhibition.

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the known inhibitory constants (IC₅₀ and Kᵢ) of this compound against various human and murine GABA transporters. This data is crucial for designing experiments and interpreting results.

| Transporter | Species | Parameter | Value (µM) |

| BGT-1 (mGAT2) | Human | Kᵢ | 1.4[1] |

| BGT-1 | - | IC₅₀ | 10.6[2] |

| GAT-1 | Human | Kᵢ | 19[1] |

| GAT-1 | - | IC₅₀ | 29.62[2] |

| GAT-2 | Human | Kᵢ | 41[1] |

| GAT-2 | - | IC₅₀ | 45.29[2] |

| GAT-3 | Human | Kᵢ | 15[1] |

| GAT-3 | - | IC₅₀ | 22.51[2] |

This compound also exhibits affinity for other receptors, which should be considered when analyzing off-target effects.

| Receptor | Parameter | Value (nM) |

| α₁-adrenergic | IC₅₀ | 266[1] |

| D₂-dopamine | IC₅₀ | 1632[1] |

Experimental Protocols

Generation of a Stable BGT-1 Expressing CHO Cell Line

This protocol describes the generation of a CHO cell line that constitutively expresses the BGT-1 transporter. This is a prerequisite for conducting specific functional assays.

Workflow for Stable Cell Line Generation

Caption: Workflow for generating a stable BGT-1 CHO cell line.

Materials:

-

CHO-K1 cells

-

Complete culture medium (e.g., Ham's F-12 with 10% FBS)

-